2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide
CAS No.: 946241-22-1
Cat. No.: VC11916420
Molecular Formula: C17H15N3O2S3
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-22-1 |
|---|---|
| Molecular Formula | C17H15N3O2S3 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O2S3/c21-14(15-5-3-7-23-15)11-25-17-20-13(10-24-17)8-16(22)19-9-12-4-1-2-6-18-12/h1-7,10H,8-9,11H2,(H,19,22) |
| Standard InChI Key | KIQVLBSMDFKUCD-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
| Canonical SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Properties
Molecular Composition
The compound’s molecular formula, C₁₇H₁₅N₃O₂S₃, reflects a molecular weight of 389.5 g/mol. Its IUPAC name, 2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide, delineates its core components:
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A thiazole ring (1,3-thiazol-4-yl) linked via a sulfanyl bridge to a thiophene-containing ketone.
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An acetamide group substituted with a pyridin-2-ylmethyl moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 946241-22-1 |
| Molecular Formula | C₁₇H₁₅N₃O₂S₃ |
| Molecular Weight | 389.5 g/mol |
| SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
| InChI Key | KIQVLBSMDFKUCD-UHFFFAOYSA-N |
The thiophene and thiazole rings contribute to aromatic stability and electronic diversity, while the acetamide group enhances hydrogen-bonding capacity, critical for target binding.
Stereoelectronic Features
The compound’s reactivity is governed by:
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Electrophilic sites: The ketone group at the thiophene-ethyl chain and the thiazole nitrogen atoms.
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Nucleophilic sites: Sulfur atoms in the thiazole and thiophene rings, which participate in redox reactions.
Density functional theory (DFT) simulations of analogous structures suggest a planar geometry for the thiazole-thiophene system, favoring π-π stacking interactions with biological targets.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step protocols typical of heterocyclic acetamides:
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Thiazole formation: Cyclization of thiourea derivatives with α-haloketones.
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Thiophene incorporation: Michael addition of thiophene-2-acetyl chloride to the thiazole intermediate.
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Acetamide coupling: Reaction of the thiazole-thiophene intermediate with pyridin-2-ylmethylamine under peptide coupling conditions (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, α-bromoketone, EtOH, reflux | 65–70 |
| 2 | Thiophene-2-acetyl chloride, DCM, RT | 80 |
| 3 | Pyridin-2-ylmethylamine, EDC, DMF | 75 |
Microwave-assisted synthesis has been proposed to enhance step 1 efficiency, reducing reaction times from hours to minutes.
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) is standard, with final purity >95% confirmed by HPLC. Solvent selection (e.g., DMF for polar intermediates) and pH control during coupling are critical for minimizing byproducts.
Biological Activity and Mechanisms
Anticancer Activity Screening
Preliminary assays on hepatocellular carcinoma (HepG2) cells indicate:
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IC₅₀: 12.5 µM after 48-hour exposure.
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Apoptosis induction: Caspase-3 activation and mitochondrial membrane depolarization observed.
Mechanistically, the acetamide group may chelate metal ions in oncogenic enzymes, while the pyridine ring enhances cellular uptake via passive diffusion.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 7.75 (t, J=7.6 Hz, 1H, thiophene-H), 3.98 (s, 2H, CH₂CO).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N thiazole).
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HRMS: m/z 390.0521 [M+H]⁺ (calc. 390.0518).
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Lipophilicity: LogP = 2.1 (moderate permeability).
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Protein binding: 89% (albumin), suggesting prolonged circulation.
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CYP450 metabolism: Primarily CYP3A4-mediated oxidation.
Acute Toxicity
Rodent studies (LD₅₀ > 500 mg/kg) indicate low acute toxicity, though chronic exposure risks (hepatorenal toxicity) require further study.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiazole Acetamides
| Compound | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target compound | 4–8 (predicted) | 12.5 |
| 2-(thiazol-4-yl)acetamide | 16 | 45 |
| Thiophene-free analog | >64 | >100 |
The thiophene moiety enhances potency by 4–8-fold, likely due to improved target affinity.
Future Directions
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Structure-activity relationship (SAR) studies: Systematic variation of thiophene substituents.
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In vivo efficacy models: Murine candidiasis and xenograft tumor assays.
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Formulation development: Nanoencapsulation to enhance bioavailability.
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